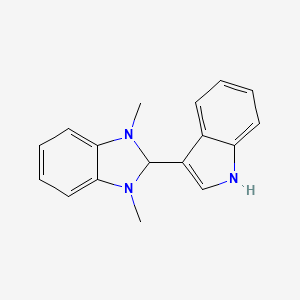

![molecular formula C9H7N5O4S B5508481 4-methyl-N'-[(5-nitro-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5508481.png)

4-methyl-N'-[(5-nitro-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiadiazoles and their derivatives are prominent in medicinal chemistry due to their broad spectrum of pharmacological activities. The introduction of various substituents into the thiadiazole core can significantly alter and tailor the chemical and physical properties of these compounds for specific applications, including but not limited to antimicrobial, anticancer, and anti-inflammatory activities (Lelyukh et al., 2023).

Synthesis Analysis

Synthetic approaches to thiadiazole derivatives often involve the cyclization of thiosemicarbazide with various electrophiles under different conditions. These methods highlight the versatility and reactivity of the thiadiazole scaffold, enabling the introduction of diverse functional groups to achieve targeted chemical properties (Yusuf & Jain, 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including their electronic and geometric configurations, plays a crucial role in their biological activity and interaction with biological targets. Advances in computational and experimental methods have facilitated the detailed analysis of these structures, enabling the rational design of more effective and selective therapeutic agents (Gour et al., 2023).

Chemical Reactions and Properties

Thiadiazole derivatives participate in a variety of chemical reactions, including nucleophilic substitution, oxidation, and reduction, which are crucial for modifying their structure and enhancing their biological activity. These reactions are influenced by the thiadiazole core's electronic characteristics and the nature of the substituents (Khamitova et al., 2023).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are critical for their pharmacokinetic profile and therapeutic efficacy. These properties can be finely tuned through structural modifications, enabling the optimization of drug-like qualities for potential pharmaceutical applications (Santos et al., 2018).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including their reactivity, acidity/basicity, and electronic characteristics, are essential for their interaction with biological targets. Understanding these properties facilitates the design of compounds with desired biological activities and reduced off-target effects (Campos & Berteina‐Raboin, 2020).

Scientific Research Applications

Carcinogenicity Studies

- The carcinogenic potential of compounds structurally related to 4-methyl-N'-[(5-nitro-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide has been extensively studied. For instance, various 2-hydrazinothiazoles with nitrofuryl substituents have been evaluated for their carcinogenicity in rats, indicating that these compounds, including those with a nitrofuryl group, are potent carcinogens, mainly inducing carcinomas of the mammary gland and tumors of other organs (Cohen, Ertürk, Price, & Bryan, 1970).

Antimicrobial Activity

- Certain derivatives, including those structurally related to 4-methyl-N'-[(5-nitro-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide, have shown promising antimycobacterial activity. For example, compounds synthesized from 4-aminobenzoic acid hydrazones demonstrated significant activity against Mycobacterium tuberculosis and Mycobacterium fortuitum, highlighting their potential as antituberculosis agents (Küçükgüzel et al., 1999).

Cytotoxicity and Antimicrobial Evaluation

- The synthesis of derivatives like 2-aryl,5-substituted 1,3,4-oxadiazoles and thiadiazoles, inspired by the structure of 4-methyl-N'-[(5-nitro-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide, has been reported. These compounds exhibited significant cytotoxic properties against various cell lines and showed antibacterial activities, suggesting their utility in developing new therapeutic agents (Mutchu, Kotra, Onteddu, Boddapati, & Bollikolla, 2018).

Antiprotozoal and Antituberculosis Agents

- The structural motif of 4-methyl-N'-[(5-nitro-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide has also been explored for antiprotozoal activities. Compounds with a thiadiazole core have been tested against Trypanosoma cruzi, demonstrating a potential for the development of novel antiprotozoal agents (Neville & Verge, 1977). Additionally, derivatives have been synthesized and evaluated for their in vitro antituberculosis activity, showing varying degrees of efficacy against Mycobacterium tuberculosis, which points to the potential application in tuberculosis treatment (Foroumadi et al., 2004).

properties

IUPAC Name |

4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O4S/c1-5-8(19-13-11-5)9(15)12-10-4-6-2-3-7(18-6)14(16)17/h2-4H,1H3,(H,12,15)/b10-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYALCMLFMBYGH-ONNFQVAWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SN=N1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)

![N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5508413.png)

![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)

![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)

![2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide](/img/structure/B5508420.png)

![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)

![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)

![1-[(4-methylphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5508454.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(2-thienyl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5508462.png)

![(8aS)-2-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5508471.png)